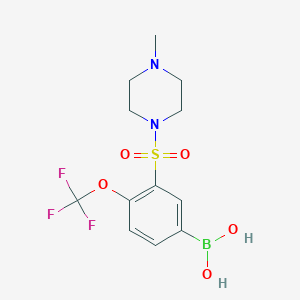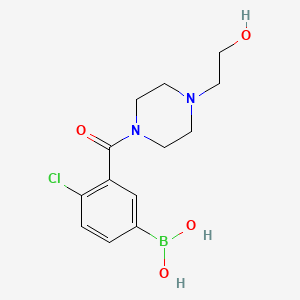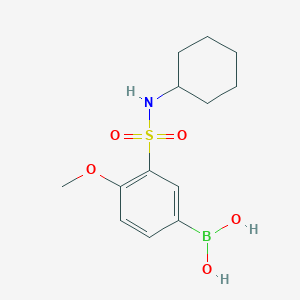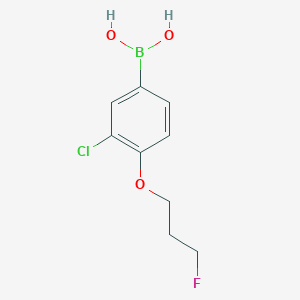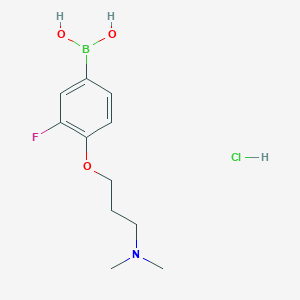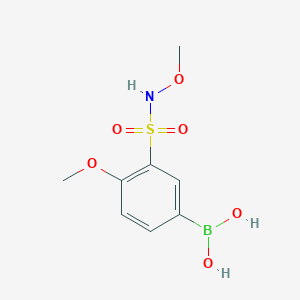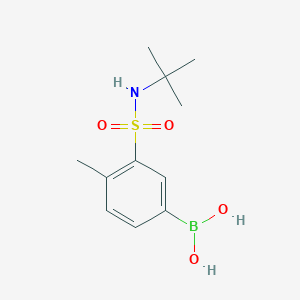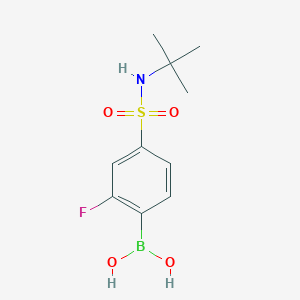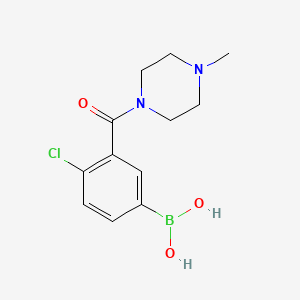
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine involves several steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing intermediate. The reaction conditions and reagents play a crucial role in achieving high yields of the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN , with a molecular weight of approximately 127.57 g/mol . The chloromethyl group is attached to the pyridine ring, and the 1,2,3-triazole forms another part of the structure .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
One of the primary applications of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is in the synthesis of heterocyclic derivatives, which have been extensively studied for their biological and pharmacological properties. For instance, the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through reactions with 2-chloro-methyl pyridine highlights the compound's utility in generating structurally diverse heterocycles (Lin Bi-hui, 2010).
Antifungal Activity
Derivatives synthesized from 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine have shown promising antifungal activities. A study on a novel 1,2,4- Triazolo[4,3-a]Pyridine Compound demonstrated significant inhibitory effects against various fungal strains, showcasing the potential of these derivatives in developing new antifungal agents (Q. Wang et al., 2018).
Coordination Chemistry and Catalysis
The chemical structure of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine facilitates the formation of coordination compounds with metals, which are important for catalytic applications. Studies have explored the synthesis and characterisation of Fe coordination compounds containing substituted 2-(1-(4-R-phenyl-1H-1,2,3-triazol-4-yl)pyridine ligands. These compounds exhibit interesting electrochemical properties and could be valuable in catalysis and materials science (J. Conradie et al., 2019).
Synthesis of Triazolopyridines
The compound also plays a crucial role in the efficient synthesis of triazolopyridines, a family of compounds known for their biological activity. This highlights its importance in pharmaceutical applications, particularly in the development of drugs with potential therapeutic benefits (Said El-Kurdi et al., 2021).
Antioxidant Properties
Further research into derivatives of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine has revealed antioxidant properties, suggesting potential applications in protecting against oxidative stress-related damage (O. Bekircan et al., 2008).
Propiedades
IUPAC Name |
2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAPKYTCOCUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




